molecular formula C13H10F3NO2 B6368761 3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% CAS No. 1261914-23-1

3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6368761
CAS RN: 1261914-23-1
M. Wt: 269.22 g/mol
InChI Key: DVMCHBNZZIOBPB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments and can be applied to a range of scientific fields.

Scientific Research Applications

3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes. It is also used in the synthesis of materials for use in electrochemical applications, such as fuel cells and batteries. Additionally, it is used as a reagent in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) is not completely understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) are not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) in laboratory experiments include its high purity, its ability to act as an inhibitor of various enzymes, and its versatility for use in a variety of chemical reactions. The limitations of using 3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) in laboratory experiments include its high cost and the potential for it to interfere with the metabolism of drugs and other compounds.

Future Directions

There are a variety of potential future directions for the use of 3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%). These include further research into the biochemical and physiological effects of the compound, the development of new synthesis methods, and the use of the compound in the synthesis of new compounds for use in drug discovery and development. Additionally, the compound could be used in the synthesis of materials for use in electrochemical applications, such as fuel cells and batteries. Finally, the compound could be used to study the mechanism of action of various enzymes.

Synthesis Methods

3-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide, such as trifluoromethyl bromide, and a Lewis acid, such as aluminum chloride, to form a new C-C bond. This reaction produces a compound with a trifluoromethyl group attached to the nitrogen atom of the pyridine ring.

properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-5-4-8(13(14,15)16)7-9(11)12-10(18)3-2-6-17-12/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCHBNZZIOBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683209
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-23-1
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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